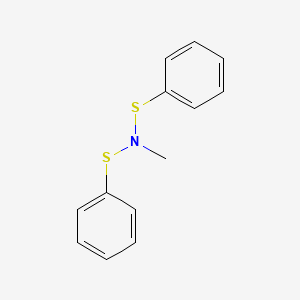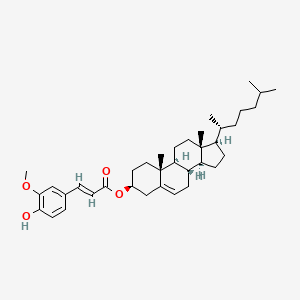
N-Hydroxy-4-nitroso-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-nitroso-N-phenylaniline is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is characterized by the presence of a nitroso group (-NO) and a hydroxy group (-OH) attached to a phenyl ring, making it a unique compound with interesting chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-4-nitroso-N-phenylaniline can be synthesized through various methods. One common approach involves the nitration of aniline derivatives followed by reduction and subsequent nitrosation . The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration, reducing agents such as iron or tin in hydrochloric acid for reduction, and nitrosating agents like sodium nitrite in acidic conditions for nitrosation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product . Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-nitroso-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitroaniline, phenylhydroxylamine, and various substituted phenyl derivatives .
Scientific Research Applications
N-Hydroxy-4-nitroso-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-4-nitroso-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-Nitrosonornicotine: A tobacco-specific nitrosamine with similar nitroso functionality.
N-Hydroxyaniline: Shares the hydroxy group but lacks the nitroso group.
4-Nitrosoaniline: Contains the nitroso group but lacks the hydroxy group.
Uniqueness
N-Hydroxy-4-nitroso-N-phenylaniline is unique due to the presence of both nitroso and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
28548-57-4 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(4-nitrosophenyl)-N-phenylhydroxylamine |
InChI |
InChI=1S/C12H10N2O2/c15-13-10-6-8-12(9-7-10)14(16)11-4-2-1-3-5-11/h1-9,16H |
InChI Key |
VWLFQZQXGSXBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


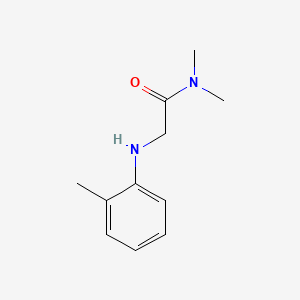
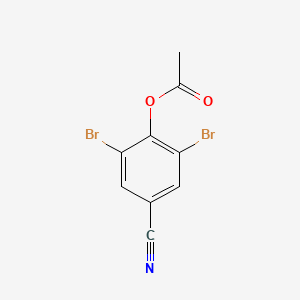



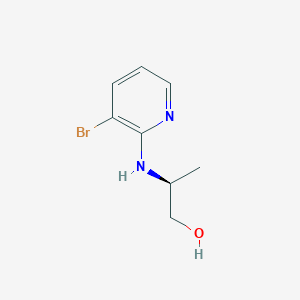

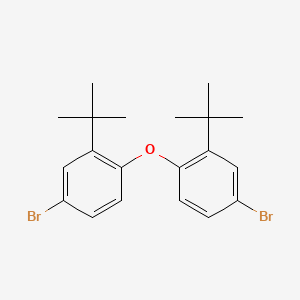
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)

![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-fluoro-4-oxo-](/img/structure/B13743617.png)
